molecular formula C6H11NO B13971548 3-Methyl-4-(methylamino)but-3-en-2-one CAS No. 51479-87-9

3-Methyl-4-(methylamino)but-3-en-2-one

Katalognummer: B13971548
CAS-Nummer: 51479-87-9
Molekulargewicht: 113.16 g/mol
InChI-Schlüssel: SISDVTKLAALOJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-4-(methylamino)but-3-en-2-one is an organic compound with the molecular formula C6H11NO It is a derivative of butenone, featuring both a methyl group and a methylamino group attached to the butenone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(methylamino)but-3-en-2-one typically involves the reaction of methylamine with a suitable precursor such as 3-methyl-2-butenal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{3-Methyl-2-butenal} + \text{Methylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of catalysts, temperature control, and purification techniques to obtain high yields and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-4-(methylamino)but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methylamino group can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles, including halides and amines, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-Methyl-4-(methylamino)but-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Methyl-4-(methylamino)but-3-en-2-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methyl-4-phenyl-3-buten-2-one: Similar structure but with a phenyl group instead of a methylamino group.

    4-(methylamino)but-3-en-2-one: Lacks the additional methyl group present in 3-Methyl-4-(methylamino)but-3-en-2-one.

Uniqueness

This compound is unique due to the presence of both a methyl group and a methylamino group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

51479-87-9

Molekularformel

C6H11NO

Molekulargewicht

113.16 g/mol

IUPAC-Name

3-methyl-4-(methylamino)but-3-en-2-one

InChI

InChI=1S/C6H11NO/c1-5(4-7-3)6(2)8/h4,7H,1-3H3

InChI-Schlüssel

SISDVTKLAALOJE-UHFFFAOYSA-N

Kanonische SMILES

CC(=CNC)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.